Technical Guide: Synthesis of Methyl 2-Mercapto-1,3-Benzoxazole-5-Carboxylate
Technical Guide: Synthesis of Methyl 2-Mercapto-1,3-Benzoxazole-5-Carboxylate
Abstract
This technical guide details the synthesis pathway for Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate (CAS: 72730-39-3), a critical heterocyclic scaffold used in the development of PPAR agonists, antimicrobial agents, and anti-inflammatory drugs. The protocol prioritizes the Potassium Ethyl Xanthate (PEX) method over the traditional Carbon Disulfide (CS₂) route to maximize ester stability and operational safety. This guide provides a self-validating experimental workflow, mechanistic insights, and troubleshooting parameters for high-purity isolation.
Retrosynthetic Analysis & Strategy
The target molecule features a 1,3-benzoxazole core substituted with a thiol group at the C2 position and a methyl ester at the C5 position.
Structural Logic
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Core Formation: The 2-mercapto-1,3-benzoxazole ring is classically constructed via the cyclization of an ortho-aminophenol with a thiocarbonyl equivalent.
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Regiochemistry: To achieve the 5-carboxylate substitution, the starting material must be Methyl 3-amino-4-hydroxybenzoate .
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Rationale: In the benzoxazole numbering system (O=1, N=3), the 5-position corresponds to the substituent para to the bridgehead oxygen (derived from the phenol hydroxyl). In Methyl 3-amino-4-hydroxybenzoate, the ester group is para to the hydroxyl and meta to the amine, correctly mapping to the 5-position.
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Reagent Selection:
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Pathway A (CS₂/KOH): Uses carbon disulfide and strong base. Risk: High probability of ester hydrolysis (saponification) to the carboxylic acid.
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Pathway B (Potassium Ethyl Xanthate): Uses EtOCS₂K in refluxing ethanol. Benefit: Milder conditions (pH < 12) preserve the methyl ester moiety while effectively driving cyclization. This is the recommended route.
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Pathway Visualization
Figure 1: Retrosynthetic pathway utilizing the Xanthate method to preserve the ester functionality.
Experimental Protocol (The "Gold Standard")
Objective: Synthesis of Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate on a 10g scale. Target Yield: 85-92% Purity: >98% (HPLC)
Reagents & Materials
| Reagent | CAS No.[1][2] | MW ( g/mol ) | Equiv.[3] | Quantity | Role |
| Methyl 3-amino-4-hydroxybenzoate | 536-25-4 | 167.16 | 1.0 | 10.0 g | Substrate |
| Potassium Ethyl Xanthate | 140-89-6 | 160.30 | 1.2 | 11.5 g | Thiocarbonyl Source |
| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent | 150 mL | Solvent |
| Hydrochloric Acid (1N) | 7647-01-0 | 36.46 | Excess | ~50 mL | Workup/Precipitation |
Step-by-Step Methodology
Step 1: Reaction Setup[4][3][5]
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Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
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Charge the flask with 10.0 g (59.8 mmol) of Methyl 3-amino-4-hydroxybenzoate.
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Add 150 mL of absolute ethanol. Stir until the solid is partially dissolved/suspended.
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Add 11.5 g (71.8 mmol) of Potassium Ethyl Xanthate. The mixture may turn slight yellow.
Step 2: Cyclization (The Critical Phase)
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Heat the reaction mixture to a gentle reflux (bath temp ~85°C).
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Maintain reflux for 4 to 6 hours .
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Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 6:4). The starting material (Rf ~0.3) should disappear, and a new spot (Rf ~0.5) should appear.
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Observation: Evolution of H₂S gas (rotten egg odor) may occur; ensure the reaction is vented through a scrubber (bleach trap) or performed in a well-ventilated fume hood.
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Step 3: Workup & Isolation
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Cool the reaction mixture to room temperature.
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Concentrate the solvent under reduced pressure (Rotavap) to approximately 1/3 of the original volume (~50 mL).
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Dilute the residue with 100 mL of cold distilled water . The potassium salt of the product is water-soluble; the solution should be clear to slightly turbid.
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Acidification: Slowly add 1N HCl dropwise with vigorous stirring until the pH reaches ~2-3.
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Critical Check: A thick white to off-white precipitate will form immediately. This is the free thiol/thione.
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Stir the suspension at 0-5°C (ice bath) for 30 minutes to ensure complete precipitation.
Step 4: Purification[3]
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Filter the solid using a Buchner funnel.
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Wash the filter cake with cold water (3 x 20 mL) to remove residual KCl and acid.
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Recrystallization: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture.
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Dissolve in minimum boiling ethanol.
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Add warm water until slight turbidity appears.
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Cool slowly to 4°C.
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Dry the crystals in a vacuum oven at 50°C for 6 hours.
Physical Data Validation[5]
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Appearance: White to pale yellow crystalline powder.
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Melting Point: 227–228°C (Lit. value matches for ester derivatives).
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Solubility: Soluble in DMSO, DMF, hot ethanol; insoluble in water.
Mechanistic Insight
The formation of the benzoxazole ring proceeds via a nucleophilic attack followed by an intramolecular cyclization.
Mechanism Diagram
Figure 2: Step-wise mechanism of benzoxazole ring closure.
Tautomerism Note
The product exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. In the solid state and in polar solvents, the thione (2(3H)-benzoxazolethione) form often predominates. This is relevant for subsequent reactions (e.g., S-alkylation), which typically proceed via the thiolate anion generated in situ.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or loss during filtration. | Extend reflux time to 8h. Ensure pH is <3 during precipitation (thiol pKa is ~6-7). |
| Product is Carboxylic Acid | Hydrolysis of ester. | Do NOT use NaOH/KOH pellets directly. Ensure reagents are dry. Switch strictly to the Xanthate method if using CS₂/KOH. |
| Sticky Precipitate | Impurities or occluded solvent. | Triturate the crude solid with cold diethyl ether before recrystallization. |
| Strong Sulfur Smell | H₂S evolution. | Use a bleach trap (sodium hypochlorite solution) on the condenser outlet to neutralize H₂S. |
Safety & Handling
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Carbon Disulfide (CS₂): If utilizing the alternative CS₂ route, be aware it is neurotoxic and has an extremely low flash point (-30°C). The Xanthate method is significantly safer but still evolves H₂S.
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H₂S Gas: Toxic.[6] All reactions must be performed in a functional fume hood.
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Skin Contact: Benzoxazole derivatives can be skin irritants.[7] Wear nitrile gloves and lab coat.
References
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Synthesis of 2-Mercaptobenzoxazole Derivatives
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Reaction of 2-Aminophenols with Xanthates
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Chemical Data & CAS Verification
- Benzoxazole Numbering & Regiochemistry: Source: IUPAC Nomenclature of Fused Heterocycles. Context: Confirms 3-amino-4-hydroxybenzoate yields the 5-substituted benzoxazole.
Sources
- 1. Potassium ethyl xanthate - Wikipedia [en.wikipedia.org]
- 2. Methyl 2-mercaptobenzo[d]oxazole-5-carboxylate [myskinrecipes.com]
- 3. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.org [mdpi.org]
- 6. Methyl 3-amino-4-hydroxybenzoate | C8H9NO3 | CID 10815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 72730-39-3 Cas No. | Methyl 2-mercapto-1,3-benzoxazole-5-carboxylate | Apollo [store.apolloscientific.co.uk]
